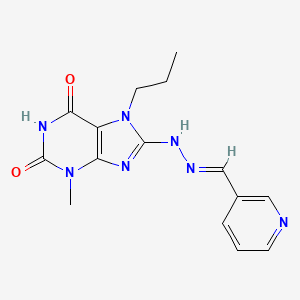

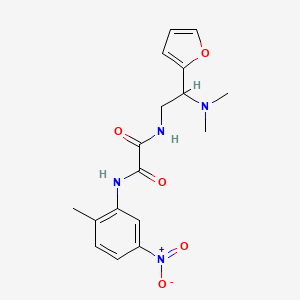

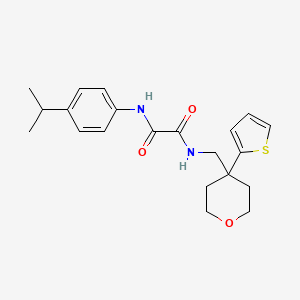

![molecular formula C11H15BFNO4 B2535736 (3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid CAS No. 2246573-76-0](/img/structure/B2535736.png)

(3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(3-{[(tert-Butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid” is similar to the one you’re asking about . It has a molecular weight of 267.09 and its IUPAC name is (3-(((tert-butoxycarbonyl)amino)-2-methoxyphenyl)boronic acid .

Synthesis Analysis

While specific synthesis methods for your compound were not found, boronic acids and their derivatives are generally synthesized through borylation approaches . Protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis

The InChI code for the similar compound “(3-{[(tert-Butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid” is 1S/C12H18BNO5/c1-12(2,3)19-11(15)14-9-7-5-6-8(13(16)17)10(9)18-4/h5-7,16-17H,1-4H3,(H,14,15) .Chemical Reactions Analysis

Boronic acids and their derivatives are known for their versatility in chemical reactions. They can undergo a variety of transformations including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis

The similar compound “(3-{[(tert-Butoxy)carbonyl]amino}-2-methoxyphenyl)boronic acid” is a solid at 20°C . It’s soluble in methanol .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Properties

(3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid, a boronic acid derivative, has been a focus of scientific research due to its unique properties and potential applications. Boronic acids themselves are known for their ability to form reversible covalent complexes with sugars, amino acids, and other molecules. This feature is exploited in various fields, including molecular recognition and organic synthesis. For instance, amino-3-fluorophenyl boronic acids have been synthesized and characterized, revealing their potential for constructing glucose sensing materials that operate at physiological pH levels. These materials have applications in medical diagnostics and monitoring (Das et al., 2003).

Chemical Synthesis

The compound is part of the broader category of boronic acids and their derivatives, which play a crucial role in organic chemistry. These compounds serve as key intermediates in various chemical reactions, including Suzuki coupling and Petasis reaction. Their importance extends to the synthesis of biologically active compounds and their use as pharmaceutical agents (Pareek et al., 2015). The unique chemical structure of boronic acids, including the this compound, allows for innovative applications in synthetic chemistry.

Applications in Peptide Synthesis

In peptide synthesis, protecting groups like tert-butoxycarbonyl (Boc) play a significant role. The Boc group, in particular, is resistant to racemization, making it an important amine protecting group during peptide synthesis. It is easily converted into free amines, aiding in solid-phase peptide synthesis. The stability of the Boc group to catalytic hydrogenation and its resistance to basic and nucleophilic attack make it an ideal choice for protecting amines during the synthesis of multifunctional targets (Heydari et al., 2007).

Advancements in Organic Synthesis

The tert-butoxycarbonyl group has also facilitated advancements in the synthesis of amino acids and peptides. It is involved in the synthesis of highly lipophilic and conformationally rigid amino acids, which have applications in pharmaceuticals and material sciences. The ability to synthesize these compounds in enantiomerically pure forms highlights the precision and sophistication possible in modern organic synthesis (Medina et al., 2000).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new palladium-carbon bond with electrophilic organic groups . Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway affected by (3-{[(tert-Butoxy)carbonyl]amino}-2-fluorophenyl)boronic acid . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction include the synthesis of various organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The compound’s stability and reactivity in suzuki-miyaura cross-coupling reactions suggest that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of this compound is the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . This leads to the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .

Action Environment

The action of this compound in Suzuki-Miyaura cross-coupling reactions is influenced by various environmental factors. The reaction conditions are exceptionally mild and tolerant to various functional groups . The compound is relatively stable, readily prepared, and generally environmentally benign . These properties make it suitable for use in diverse environments and applications .

Eigenschaften

IUPAC Name |

[2-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-8-6-4-5-7(9(8)13)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKSNKVNRPSQNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)NC(=O)OC(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

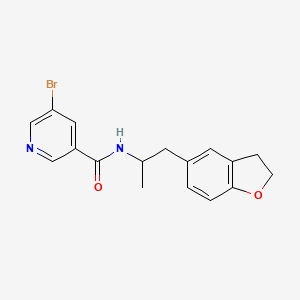

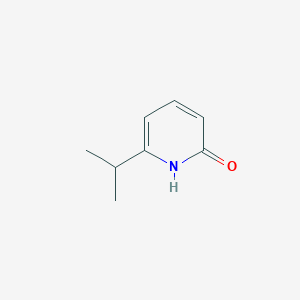

![N-[3-(1-Methylpyrazol-4-yl)phenyl]prop-2-enamide](/img/structure/B2535656.png)

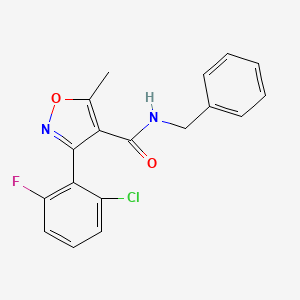

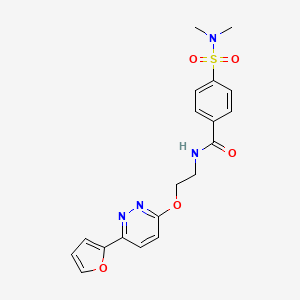

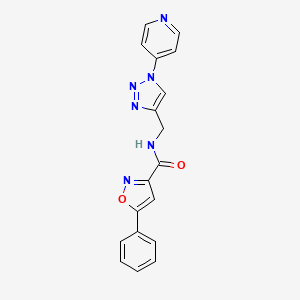

![3-(dimethylamino)-N-{1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2535657.png)

![1-Iodo-3-(2-methoxyethyl)bicyclo[1.1.1]pentane](/img/structure/B2535668.png)

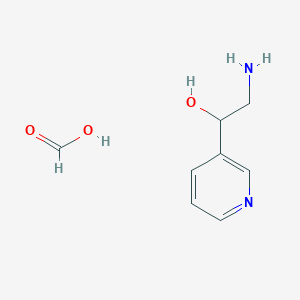

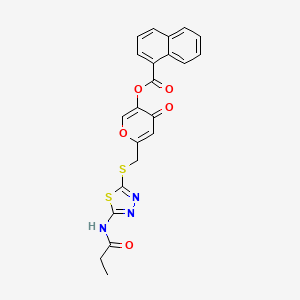

![1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate](/img/structure/B2535671.png)